1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one belongs to the benzodiazepine class, known for its broad spectrum of biological applications. Research has primarily focused on its synthesis, structure, and chemical properties, excluding its applications in drug use and dosage.
Synthesis Analysis
Synthesis approaches vary, including the Lewis base-catalyzed hydrosilylation method, which yields products with high enantioselectivity and excellent yields. Another method involves exploiting the acylating nature of the imide-Ugi intermediate for diverse tetrahydro-1,4-benzodiazepin-2-ones synthesis. Novel synthesis approaches also include multicomponent reactions, providing efficient pathways to these compounds (Chen et al., 2011) (Mossetti et al., 2011).
Molecular Structure Analysis
The molecular structure of benzodiazepines has been extensively studied. X-ray crystallographic analysis and NMR techniques are commonly used to determine their configurations and conformations. These compounds often display significant molecular interactions, such as intermolecular hydrogen bonds and π-π interactions, crucial for their stability and biological activity (Naveen et al., 2019).
Scientific Research Applications
It is identified as a potent inhibitor of NMDA receptors, which suggests its use in neurological research and potential therapeutic applications. For example, Xu, Zuo, and Chan (2001) explored its synthesis and noted its research applications (Xu, Zuo, & Chan, 2001). Similarly, Huang and Xu (2003) highlighted its role as a neuroprotectant (Huang & Xu, 2003).
It plays a significant role in the synthesis of other compounds, such as in the formation of 1,3-dihydro and 1,5-dihydro-1,4-benzodiazepin-2-ones. Fryer, Winter, and Stcrnbach (1967) studied its role in the formation of these compounds (Fryer, Winter, & Sternbach, 1967).
There are significant implications in antiviral research, especially concerning HIV-1. Breslin et al. (1999) discovered that derivatives of this compound significantly inhibit HIV-1 replication (Breslin et al., 1999). Chander et al. (2017) further confirmed its inhibitory effect on HIV-1 RT activity (Chander et al., 2017).
It has been explored for its potential in cancer research. Naveen et al. (2019) investigated a derivative of this compound for its activity against human cancers (Naveen et al., 2019).
Studies also suggest its role in pharmacology and toxicity. Bagolini et al. (1978) examined its pharmacological activity and noted its high toxicity but little effect on motor coordination and motor activity in mice (Bagolini, de Witt, Pacifici, & Ramacci, 1978).
It demonstrates in vitro cytotoxic effects, as shown by Faidallah et al. (2015) in their study on 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine derivatives (Faidallah et al., 2015).
The compound's derivatives have been found to influence the growth and productivity of plants, such as in the study by Asakavičiūtė et al. (2013) on narrow-leafed lupin (Asakavičiūtė, Maknickienė, Jančienė, & Javorskis, 2013).
Future Directions
properties
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMZEZDXXJVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279211 | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
CAS RN |
5755-07-7 | |
Record name | 5755-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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